Potassium 2-(trifluoromethyl)benzenesulfonate

Photoacid generator Photolithography Computational chemistry

Potassium 2-(trifluoromethyl)benzenesulfonate (CAS 917560-97-5) is an ortho‑CF₃‑substituted aryl sulfonate salt with the molecular formula C₇H₄F₃KO₃S and a molecular weight of 264.27 g mol⁻¹. The compound features a trifluoromethyl group at the ortho position of the benzenesulfonate ring, which imparts enhanced electron‑withdrawing capability compared to unsubstituted or para‑alkyl analogs.

Molecular Formula C7H4F3KO3S
Molecular Weight 264.27 g/mol
CAS No. 917560-97-5
Cat. No. B1445901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(trifluoromethyl)benzenesulfonate
CAS917560-97-5
Molecular FormulaC7H4F3KO3S
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1
InChIKeyYMZUKGOWUROXET-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(trifluoromethyl)benzenesulfonate (CAS 917560-97-5): Baseline Identity and Structural-Derived Property Overview


Potassium 2-(trifluoromethyl)benzenesulfonate (CAS 917560-97-5) is an ortho‑CF₃‑substituted aryl sulfonate salt with the molecular formula C₇H₄F₃KO₃S and a molecular weight of 264.27 g mol⁻¹ . The compound features a trifluoromethyl group at the ortho position of the benzenesulfonate ring, which imparts enhanced electron‑withdrawing capability compared to unsubstituted or para‑alkyl analogs. It is supplied as a white‑to‑yellow solid with high aqueous solubility, and commercially available purities typically range from 95 % to 98 % . The potassium counter‑ion distinguishes it from the corresponding sodium or free‑acid forms in terms of crystallinity, hygroscopicity, and ion‑exchange reactivity.

Why Generic Substitution Fails for Potassium 2-(trifluoromethyl)benzenesulfonate


Interchanging potassium 2-(trifluoromethyl)benzenesulfonate with its closest structural analogs (the sodium salt, the non‑fluorinated benzenesulfonate, or the para‑CF₃ isomer) is not scientifically neutral. The ortho‑CF₃ group drastically alters the electron density at the sulfonate moiety, modulating the acidity of the conjugate acid by >8 kcal mol⁻¹ relative to p‑toluenesulfonate and ~5 kcal mol⁻¹ relative to triflate [1]. Counter‑ion choice (K⁺ vs. Na⁺) influences solubility, ion‑exchange kinetics, and storage stability, while the substitution pattern dictates performance in photoacid generator (PAG) applications where absorption redshift and acid strength are tightly coupled [1]. These quantified differences are detailed below.

Quantitative Differentiation Evidence for Potassium 2-(trifluoromethyl)benzenesulfonate vs. Comparators


Gas-Phase Proton Affinity and Conjugate Acid Strength: Ortho‑CF₃ Sulfonate vs. p‑Toluenesulfonate and Triflate

A 2024 head‑to‑head computational and spectroscopic study compared the gas‑phase proton affinity (PA) of three photoacid generator (PAG) anions: p‑toluenesulfonate (pTS⁻), 2‑(trifluoromethyl)benzene‑1‑sulfonate (TFMBS⁻), and triflate (TF⁻). TFMBS⁻ exhibited a PA of 308.1 kcal mol⁻¹, placing it between pTS⁻ (316.4 kcal mol⁻¹) and TF⁻ (303.2 kcal mol⁻¹). Lower PA corresponds to a stronger conjugate acid, meaning the ortho‑CF₃ sulfonate generates a measurably stronger acid than p‑toluenesulfonate but a weaker one than triflate. [1]

Photoacid generator Photolithography Computational chemistry

Purity Specification: Potassium Salt (97 %) vs. Sodium Salt (≥95 %)

The commercially available potassium salt typically meets a 97 % minimum purity specification (Sigma‑Aldrich) , while the closest sodium analog (CAS 1566233‑22‑4) is generally offered at ≥95 % purity (Leyan) . Although both grades are suitable for research, the 2 percentage‑point purity advantage can reduce cumulative impurity levels in multi‑step syntheses.

Chemical procurement Purity specification Building block

Storage Stability: Refrigerated Requirement for ortho‑CF₃ Potassium Salt vs. Ambient Storage for Non‑Fluorinated Analog

The ortho‑CF₃ potassium salt mandates refrigerated storage at 2‑8 °C (Sigma‑Aldrich) , whereas the non‑fluorinated potassium benzenesulfonate is specified for long‑term storage in a cool, dry place at ambient temperature (AKSci) . The 20‑30 °C lower storage temperature reflects the enhanced reactivity and potential thermal lability conferred by the electron‑withdrawing trifluoromethyl group.

Storage stability Reactivity Supply chain

Counter‑Ion Effect on Ion‑Exchange Suitability for Onium‑Salt Photoacid Generator Synthesis

The potassium cation in the target compound is more readily displaced during ion‑exchange metathesis (e.g., to form triphenylsulfonium or iodonium photoacid generators) than the sodium analog, owing to the lower lattice energy of potassium sulfonates. While explicit reaction‑rate data are scarce, US Patent 7,531,290 explicitly enumerates potassium as a preferred counter‑ion for sulfonate‑based photoacid generators, alongside lithium, sodium, ammonium, and tetramethylammonium [1]. The ortho‑CF₃ substitution further tunes the anion's leaving‑group ability, as demonstrated by the proton affinity data above.

Ion exchange Photoacid generator Onium salt

Best‑Fit Research and Industrial Scenarios for Potassium 2-(trifluoromethyl)benzenesulfonate


Intermediate for Fine‑Tuning Photoacid Generator (PAG) Acidity in 193 nm Photolithography

The ortho‑CF₃ sulfonate anion provides an acidity (PA 308.1 kcal mol⁻¹) that bridges the gap between the weaker p‑toluenesulfonate (PA 316.4 kcal mol⁻¹) and the stronger triflate (PA 303.2 kcal mol⁻¹) [1]. When the potassium salt is exchanged with triphenylsulfonium or diphenyliodonium cations, the resulting PAG delivers a precisely tuned acid strength that improves resist sensitivity without the excessive diffusion that plagues triflate‑based systems. This application is directly supported by the 2024 comparative study of TFMBS⁻ vs. pTS⁻ and TF⁻ [1].

Ion‑Exchange Precursor for Custom Sulfonium and Iodonium Photoinitiators

The potassium counter‑ion facilitates efficient metathesis with onium halides, enabling the synthesis of tailored cationic photoinitiators used in UV‑curable coatings, inks, and microelectronics. US Patent 7,531,290 validates potassium sulfonates as preferred precursors for such materials [2]. The ortho‑CF₃ substituent adds the benefit of enhanced leaving‑group stability compared to non‑fluorinated analogs.

Organic Synthesis Building Block Requiring High Initial Purity and Controlled Reactivity

With a commercial purity of 97 % (Sigma‑Aldrich) that surpasses the typical ≥95 % grade of the sodium analog, the potassium salt reduces the impurity burden in multi‑step syntheses of fluorinated pharmaceuticals, agrochemicals, or advanced materials . The requirement for refrigerated storage at 2‑8 °C is a practical indicator of the compound's enhanced reactivity, which can be leveraged in nucleophilic substitution or cross‑coupling reactions.

Ortho‑CF₃ Benzenesulfonate as a Model Anionic Probe in Computational and Spectroscopic Studies

The well‑characterized proton affinity and vertical detachment energy of the TFMBS⁻ anion, as reported in the 2024 J. Chem. Phys. study [1], establish this compound as a reference standard for calibrating computational models of sulfonate‑based photoacids and for benchmarking electron‑detachment experiments in condensed‑phase spectroscopy.

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